Pyrrolo[1,2-a]pyrazin-6-ylmethanol
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Overview
Description
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrazine-6-methanol can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, a transition-metal-free strategy described by Trofimov et al. involves three steps:
- Cross-coupling of pyrrole ring with acyl(bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs2CO3/DMSO to form the final pyrrolo[1,2-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for pyrrolo[1,2-a]pyrazine-6-methanol are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts such as palladium or cesium carbonate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolo[1,2-a]pyrazine-6-carboxylic acid, while reduction could produce pyrrolo[1,2-a]pyrazine-6-methanol derivatives with altered functional groups.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazin-6-ylmethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-6-methanol is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[1,2-a]pyrazine-6-methanol include:
- Pyrrolo[2,3-b]pyrazine derivatives
- Pyrrolopyridine derivatives
- Pyrazolopyrazine derivatives
Uniqueness
Pyrrolo[1,2-a]pyrazin-6-ylmethanol is unique due to its specific fusion of pyrrole and pyrazine rings, which imparts distinct biological activities. Compared to pyrrolo[2,3-b]pyrazine derivatives, which show more kinase inhibitory activity, pyrrolo[1,2-a]pyrazine derivatives exhibit broader antimicrobial, antifungal, and antiviral activities .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazin-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGARHNUBSBSPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2CO)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633329 |
Source
|
Record name | (Pyrrolo[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158945-88-1 |
Source
|
Record name | (Pyrrolo[1,2-a]pyrazin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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